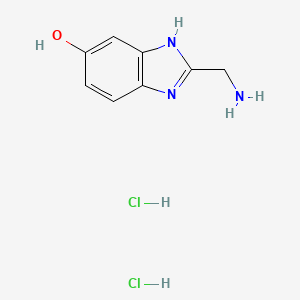
2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride: is a chemical compound with the molecular formula C8H11Cl2N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride typically involves the reaction of benzimidazole derivatives with aminomethyl groups under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various chemical reactions to study its reactivity and properties.
Biology: In biological research, this compound is used to investigate its potential as a bioactive molecule. It may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial processes.
作用机制
The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
- 2-(aminomethyl)benzimidazole dihydrochloride
- 1H-benzimidazol-2-ylmethanamine dihydrochloride
- 1H-1,3-benzodiazol-2-ylmethanamine dihydrochloride
Comparison: Compared to similar compounds, 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride is unique due to the presence of the hydroxyl group at the 5-position of the benzimidazole ring. This structural feature may influence its chemical reactivity, biological activity, and potential applications. The hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
属性
分子式 |
C8H11Cl2N3O |
|---|---|
分子量 |
236.10 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3H-benzimidazol-5-ol;dihydrochloride |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-4-8-10-6-2-1-5(12)3-7(6)11-8;;/h1-3,12H,4,9H2,(H,10,11);2*1H |
InChI 键 |
BYDLNBFRQHESCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)NC(=N2)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


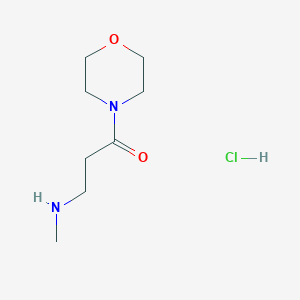
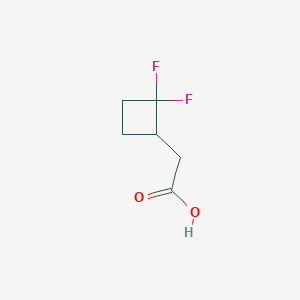
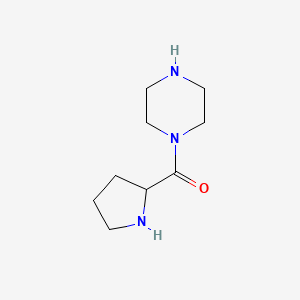
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
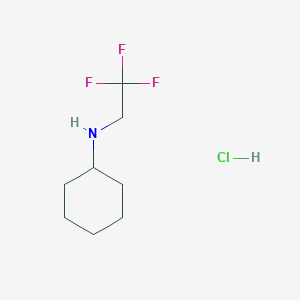
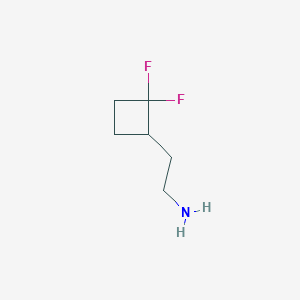
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
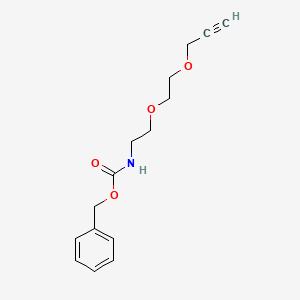
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
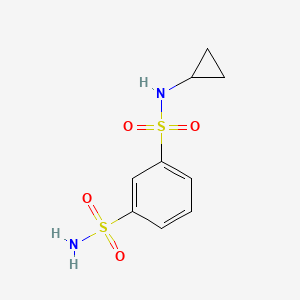
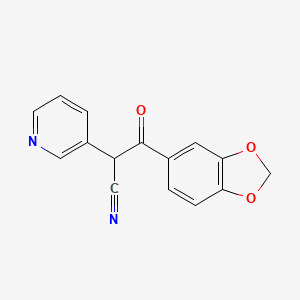
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)

